2,4-Dichloro-5-methylaniline
Overview
Description
2,4-Dichloro-5-methylaniline is a chlorinated aniline derivative, which is a type of organic compound that includes an aniline moiety substituted with chlorine and methyl groups. The presence of these substituents can significantly alter the chemical and physical properties of the molecule compared to aniline itself. This compound is structurally related to other chlorinated anilines, which have been studied for their various properties and potential applications, as well as their environmental impact and toxicity .
Synthesis Analysis
The synthesis of chlorinated anilines typically involves multi-step chemical reactions, starting from simpler aromatic compounds. For instance, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, a related compound, was synthesized from 2,5-dichloronitrobenzene through a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation, achieving a total yield of 75% . Although the synthesis of 2,4-Dichloro-5-methylaniline is not explicitly detailed in the provided papers, similar synthetic routes involving chlorination, nitration, and subsequent modification of the aromatic ring could be inferred.
Molecular Structure Analysis
The molecular structure of chlorinated anilines has been extensively studied using various spectroscopic and computational methods. For example, the structural and spectroscopic data of 2-chloro-5-methylaniline were calculated using Hartree–Fock and density functional methods (B3LYP) with various basis sets. The vibrational frequencies were calculated and compared with experimental FT-IR and FT-Raman spectra, showing good agreement . The optimized geometric parameters, such as bond lengths and bond angles, were also compared with experimental values of aniline and p-methyl aniline molecules, providing insight into the influence of substituents on the molecular structure.
Chemical Reactions Analysis
Chlorinated anilines can undergo various chemical reactions due to the presence of reactive sites on the molecule, such as the amino group and the aromatic ring. For instance, 4-chloro-2-methylaniline was found to bind extensively to macromolecules like protein, DNA, and RNA in rat liver, indicating its reactivity and potential for bioaccumulation. The enzymatic activity in rat liver microsomes led to the irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules, which was inducible by phenobarbital . The study also identified two soluble products of microsomal enzymes, which are considered more activated forms of the parent compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. The vibrational spectroscopy studies, including FT-IR and FT-Raman, provide insights into the vibrational modes of the compounds, which are affected by the presence of chlorine and methyl groups . The vibrational frequencies, IR intensities, and Raman activities calculated using various computational methods help in understanding the impact of substitutions on the benzene structure and the molecular interactions between the substituents . Additionally, the crystal and molecular structures of related compounds, such as dimethyl bipyridyl complexes with chloranilic acid, have been determined, revealing hydrogen-bonded chains and phase transitions that could be relevant to the properties of 2,4-Dichloro-5-methylaniline .
Scientific Research Applications
Synthesis and Characterization
2,4-Dichloro-5-methylaniline is a key intermediate in the synthesis of various compounds. It has been utilized in the synthesis of novel oxime derivatives exhibiting promising antioxidant activities, which are compared with standard agents for nonenzymatic lipid peroxidation inhibition and antiradical activities (Topçu et al., 2021). Additionally, its derivative, 2,4-Dichloro-5-methoxy-pyrimidine, serves as a new intermediate compound in pyrimidine synthesis, showcasing the compound's versatility in organic synthesis and the potential for high yields and purity under optimal conditions (Liu Guo-ji, 2009).
Vibrational Spectroscopy and Molecular Structure
Research involving 2,4-Dichloro-5-methylaniline also extends to vibrational spectroscopy and molecular structure analysis. Studies have employed Fourier transform infrared (FTIR) and FT-Raman spectroscopy along with ab initio and density functional theory (DFT) calculations to characterize its structural and vibrational properties. These investigations provide insights into the effects of substitutions on benzene structures and the interactions between various functional groups, contributing to a deeper understanding of its chemical behavior and properties (Arjunan & Mohan, 2008; Karabacak, Karagöz, & Kurt, 2008; Arjunan & Mohan, 2009).
Polymerization Studies
In polymer science, 2,4-Dichloro-5-methylaniline and its derivatives have been explored as monomers in oxidative chemical polymerization processes. These studies examine the effects of various reaction conditions on polymerization, offering valuable data for the synthesis of novel polymeric materials. Such research underscores the potential of 2,4-Dichloro-5-methylaniline in developing materials with specific properties, such as conductivity, which could have applications in electronics and materials science (Sayyah & El-Salam, 2003).
Environmental and Toxicological Studies
While the focus is on non-drug applications, it's worth noting that studies on related dichloroanilines have contributed to understanding the environmental impact and toxicology of these compounds. For example, research on the determination of dichloroanilines in human urine supports the broader field of environmental toxicology and exposure assessment, highlighting the significance of monitoring such compounds for public health (Turci et al., 2006).
Safety And Hazards
2,4-Dichloro-5-methylaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
2,4-dichloro-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFOXNHUBLZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300602 | |
Record name | 2,4-Dichloro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylaniline | |
CAS RN |
17601-75-1 | |
Record name | 17601-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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